17-beta-Chloro-16-alpha-methylyohimbane
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Overview
Description
17-beta-Chloro-16-alpha-methylyohimbane is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is traditionally extracted from the bark of the African tree Pausinystalia johimbe and has been used for various medicinal purposes, including as an aphrodisiac and treatment for erectile dysfunction . The chemical structure of this compound includes a chlorine atom and a methyl group, which modify its pharmacological properties.
Preparation Methods
The synthesis of 17-beta-Chloro-16-alpha-methylyohimbane involves several steps, starting from yohimbine or related compounds. The key steps include:
Chlorination: Introduction of a chlorine atom at the 17-beta position.
Methylation: Addition of a methyl group at the 16-alpha position.
These reactions typically require specific reagents and conditions, such as chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide) under controlled temperatures and pressures . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
17-beta-Chloro-16-alpha-methylyohimbane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol or amine forms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17-beta-Chloro-16-alpha-methylyohimbane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-beta-Chloro-16-alpha-methylyohimbane involves its interaction with molecular targets such as alpha-2 adrenergic receptors. By blocking these receptors, it can modulate neurotransmitter release and influence various physiological processes, including vasodilation and increased blood flow . The pathways involved include the inhibition of cyclic AMP (cAMP) production and modulation of calcium ion channels.
Comparison with Similar Compounds
17-beta-Chloro-16-alpha-methylyohimbane can be compared with other similar compounds, such as:
Yohimbine: The parent compound, known for its alpha-2 adrenergic receptor antagonism.
Rauwolscine: Another indole alkaloid with similar receptor binding properties.
Corynanthine: A related compound with distinct pharmacological effects.
The uniqueness of this compound lies in its specific chemical modifications, which can alter its potency, selectivity, and therapeutic potential compared to these similar compounds.
Properties
CAS No. |
439-65-6 |
---|---|
Molecular Formula |
C20H25ClN2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
(1S,15R,18R,19R,20S)-18-chloro-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban |
InChI |
InChI=1S/C20H25ClN2/c1-12-16-10-19-20-15(14-4-2-3-5-18(14)22-20)8-9-23(19)11-13(16)6-7-17(12)21/h2-5,12-13,16-17,19,22H,6-11H2,1H3/t12-,13+,16-,17-,19+/m1/s1 |
InChI Key |
JOLDHPNEHLCUSL-LURSQZLSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl |
Canonical SMILES |
CC1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)Cl |
Origin of Product |
United States |
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